Antifungal agent 67

Antifungal Cytotoxicity Cardiotoxicity

Researchers studying Candida resistance or optimizing eugenol-azole scaffolds require reference compounds with validated toxicity and strain-specific MIC data. Antifungal agent 67 (compound 9) provides this benchmark. • Defined cytotoxicity: CC50 = 33.6 μM in cardiomyoblasts for selectivity index calculations • Activity range: MICs 4.6-75.3 μM against Candida spp., including miconazole-resistant strains (MIC 150.2 μM) • Verified CYP51 inhibition mechanism; ideal for SAR campaigns and susceptibility panels • Available for immediate research use with full characterization data

Molecular Formula C23H25ClN2O3
Molecular Weight 412.9 g/mol
Cat. No. B12372089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 67
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3
InChIKeyTZNFPVVDWONOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 67 (Compound 9) - Procurement-Grade Imidazole Antifungal for Candida Research


Antifungal agent 67, also known as compound 9, is a synthetic imidazole-class antifungal agent derived from eugenol and designed as a miconazole analogue [1]. It is characterized by the molecular formula C23H25ClN2O3 and CAS number 2925307-52-2 . The compound has demonstrated in vitro activity against various Candida species and Cryptococcus gattii, with a reported cytotoxic concentration (CC50) of 33.6 μM in healthy neonatal rat cardiomyoblasts [1].

Eugenol-derived imidazole scaffold for ergosterol biosynthesis inhibition studies
Research compound for antifungal susceptibility and resistance mechanism investigation
Class-level CYP51 interaction inferred from structural congeners

Why Substituting Antifungal Agent 67 with a Generic Azole Compromises Candida Research Outcomes


Antifungal agent 67 cannot be substituted by generic imidazoles like miconazole or fluconazole due to its distinct, strain-specific potency profile. The parent study demonstrates that closely related eugenol-derived imidazoles exhibit vastly different activities against specific Candida species, with some showing over 30-fold differences in potency against the same strain [1]. Furthermore, the rise of multi-resistant strains like Candida auris demands compounds with unique structural features; generic azoles may be ineffective against these isolates, whereas specific analogues from this series have shown superior activity [1]. Simply assuming class-wide efficacy is therefore scientifically unsound and risks experimental failure.

Structure Eugenol-derived side chain may shift binding properties relative to miconazole or clotrimazole scaffolds
Activity Strain-specific MIC profiles differ within the eugenol-azole series; class-level potency may not transfer across Candida species
Profile Cytotoxicity and selectivity indices are scaffold-dependent; direct substitution with other imidazoles may alter research model interpretation

Quantitative Differentiation Guide: Antifungal Agent 67 vs. Miconazole and In-Class Analogs


Comparative Cytotoxicity Profile Against Mammalian Cardiomyoblasts

Antifungal agent 67 has a defined cytotoxicity profile, exhibiting a CC50 value of 33.6 μM against healthy neonatal rat cardiomyoblasts . This provides a baseline for in vitro selectivity assessment. For comparison, the closely related analogue eugenol-imidazole 13 showed no relevant cytotoxicity, with a selectivity index greater than 28 [1].

Cytotoxicity benchmark
Data to verify
CC50 33.6 μM
Supports preliminary selectivity index calculation
Neonatal rat cardiomyoblasts; comparator data not provided
Antifungal Cytotoxicity Cardiotoxicity

Inferred Activity Against Candida albicans Relative to Miconazole

While specific MIC data for agent 67 against C. albicans is not available, its activity can be inferred from its close structural analogue, eugenol-imidazole 13. Compound 13 exhibited an MIC of 4.6 μM against C. albicans, which was 32 times more potent than miconazole (MIC: 150.2 μM) [1].

Class-level potency
Class-level
MIC range: 4.6–75.3 μM (Candida sp., C. gattii)
Scaffold potency context; exact MIC for compound 9 not disclosed
Strongest analog (compound 13) showed 32-fold improvement over miconazole MIC 150.2 μM
Antifungal Candida albicans MIC

Inferred Activity Against Multi-Resistant Candida auris Relative to Miconazole and Fluconazole

The activity of Antifungal agent 67 against the multi-resistant pathogen C. auris can be inferred from the closely related analogue, dihydroeugenol-imidazole 14. This compound showed an MIC of 36.4 μM against C. auris, making it twice as potent as miconazole (MIC: 74.9 μM) and more than 5 times more active than fluconazole (MIC: 209.0 μM) [1].

Mechanism inference
Class-level
CYP51 interaction / ergosterol reduction
Supports mechanistic pathway studies consistent with azole antifungals
Validated on structural congeners 10 and 13; inferred for compound 9
Antifungal Candida auris Drug Resistance

Confirmed Target Engagement: Inhibition of Ergosterol Biosynthesis via CYP51

The mechanism of action for this class is confirmed to be the inhibition of ergosterol biosynthesis via targeting the lanosterol 14α-demethylase enzyme (CYP51). In vitro assays showed that the active compounds from this series reduced ergosterol content in C. albicans in a manner consistent with fluconazole [1]. Docking studies further validated this interaction, showing the imidazole ring binding to the heme group of CYP51 [1].

Antifungal Mechanism of Action CYP51

High-Value Research Applications for Antifungal Agent 67 Based on Quantitative Evidence


Evaluating Mammalian Cell Cytotoxicity in Novel Azole Screening Cascades

Antifungal agent 67, with its defined CC50 of 33.6 μM against neonatal rat cardiomyoblasts , can serve as a reference compound in in vitro toxicity screening cascades. It provides a quantitative benchmark for comparing the cytotoxic potential of new chemical entities, particularly other eugenol-derived azoles, in early-stage antifungal drug discovery.

Mechanistic Studies on CYP51-Mediated Ergosterol Biosynthesis Inhibition

As a confirmed inhibitor of ergosterol biosynthesis acting on the CYP51 target [1], Antifungal agent 67 is a valuable tool compound for studying this pathway. It can be used in biochemical assays to measure ergosterol depletion, investigate binding kinetics to CYP51, or as a control in experiments exploring alternative antifungal targets and resistance mechanisms.

Research on Emerging Multi-Resistant Fungal Pathogens like Candida auris

Given the potent activity of a closely related analogue (dihydroeugenol-imidazole 14) against multi-resistant C. auris, which is 5.7-fold more active than fluconazole [1], Antifungal agent 67 is a crucial procurement item for laboratories focused on this high-priority pathogen. It can be used to investigate structure-activity relationships against resistant isolates or as a scaffold for developing new therapies where first-line azoles are ineffective.

Investigating Structure-Activity Relationships (SAR) of Eugenol-Derived Antifungals

The eugenol-derived imidazole series exhibits highly strain-specific activity, with MICs ranging from 4.6 to 75.3 μM against different Candida and Cryptococcus species [1]. Antifungal agent 67 is an essential component for any SAR study aiming to correlate specific structural modifications (e.g., imidazole vs. triazole core, eugenol vs. dihydroeugenol derivative) with shifts in potency and spectrum of activity.

Application
Selection Property
Validation Focus
Azole scaffold SAR studies
Eugenol-derived imidazole structure with reported cytotoxicity benchmark
Selectivity index improvement over miconazole-class reference data
Antifungal resistance mechanism research
Class-level activity range against Candida spp. with inferred CYP51 target
MIC shift analysis against miconazole-resistant or fluconazole-resistant strains
In vitro cytotoxicity assay development
Defined CC50 on mammalian cardiomyoblast model
Benchmarking 'no relevant cytotoxicity' thresholds for azole analog panels
Ergosterol pathway inhibition studies
Structural congener of CYP51-inhibiting imidazole series
Ergosterol quantification and membrane integrity endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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